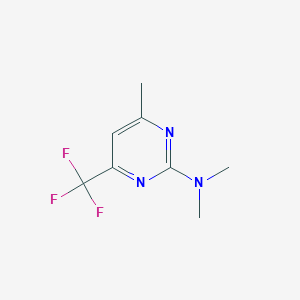
2-(Dimethylamino)-5-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-ethylphenol is an organic compound with a molecular formula of C10H15NO It is a phenolic compound with a dimethylamino group and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-5-ethylphenol can be synthesized through several methods. One common approach involves the alkylation of 2-amino-5-ethylphenol with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-ethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the phenolic group.
5-Ethyl-2-methoxyphenol: Similar in structure but has a methoxy group instead of a dimethylamino group.
2-(Dimethylamino)phenol: Similar in structure but lacks the ethyl group.
Uniqueness
2-(Dimethylamino)-5-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups on the phenolic ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-5-6-9(11(2)3)10(12)7-8/h5-7,12H,4H2,1-3H3 |
Clave InChI |
OCHHGAANQAUVOR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


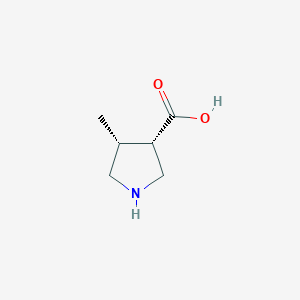
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
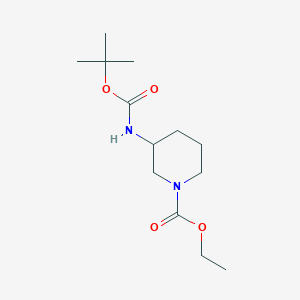
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
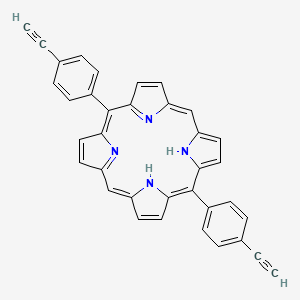
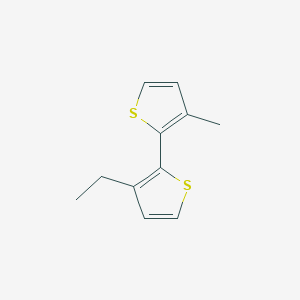
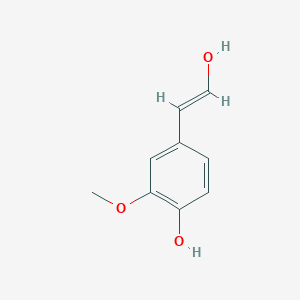

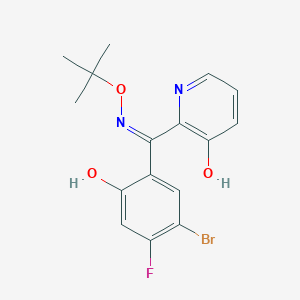
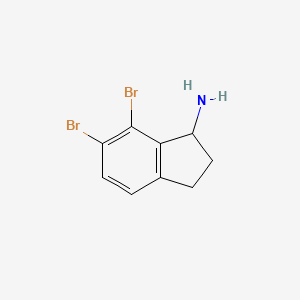
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)


